(2,3,5-trimethyl-1H-indol-7-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,5-trimethyl-1H-indol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-7-4-10(6-13)12-11(5-7)8(2)9(3)14-12/h4-5,14H,6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZEHAXBWZLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-14-9 | |
| Record name | 1-(2,3,5-trimethyl-1H-indol-7-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Solubility Profile of (2,3,5-trimethyl-1H-indol-7-yl)methanamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of (2,3,5-trimethyl-1H-indol-7-yl)methanamine, a substituted indole derivative of interest in contemporary drug discovery and chemical synthesis. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive framework based on the well-understood physicochemical properties of the indole nucleus and the influence of its methyl and aminomethyl substituents. We present a theoretical assessment of its anticipated behavior in a range of organic solvents, from nonpolar to polar protic and aprotic systems. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate robust and reliable data. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical guidance required to effectively manage and utilize (2,3,5-trimethyl-1H-indol-7-yl)methanamine in a laboratory setting.
Introduction: The Significance of Solubility in a Molecular Context
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle.[1] From the viability of its synthesis and purification to its formulation, bioavailability, and ultimate therapeutic efficacy, solubility is a gatekeeper of molecular utility.[2] The compound at the heart of this guide, (2,3,5-trimethyl-1H-indol-7-yl)methanamine, is a structurally rich indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] However, the solubility of indole and its derivatives can be challenging and is highly dependent on the nature and position of substituents on the bicyclic ring system.[4]
This guide will deconstruct the molecular architecture of (2,3,5-trimethyl-1H-indol-7-yl)methanamine to predict its solubility behavior and provide the tools for its empirical determination.
Theoretical Solubility Profile: A Predictive Analysis
The solubility of a solute in a given solvent is governed by a balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding requires an examination of the specific functional groups and overall molecular properties of (2,3,5-trimethyl-1H-indol-7-yl)methanamine.
The Indole Core
The indole ring system itself is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring.[5] The indole core is relatively nonpolar, contributing to its generally good solubility in many organic solvents.[6] The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that contributes to the aromaticity of the system, and the N-H group can act as a hydrogen bond donor.[5]
The Influence of Substituents
The solubility of the parent indole core is significantly modulated by its substituents:
-
Trimethyl Substitution: The three methyl groups at the 2, 3, and 5 positions of the indole ring are electron-donating and increase the lipophilicity (oil-loving nature) of the molecule.[7] This increased hydrocarbon character will generally enhance solubility in nonpolar and moderately polar aprotic solvents while potentially reducing solubility in highly polar, protic solvents like water. The methyl groups can also introduce steric hindrance, which may affect how the molecule packs in a crystal lattice and interacts with solvent molecules.[7]
-
Aminomethyl Group (-CH₂NH₂): The aminomethyl group at the 7-position introduces a primary amine, which is a polar and basic functional group. This group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The presence of this group is expected to increase the polarity of the molecule and enhance its solubility in polar protic solvents such as alcohols through hydrogen bonding. As a basic moiety, its solubility in protic solvents will be highly pH-dependent. In acidic conditions, the amine will be protonated to form an ammonium salt (-CH₂NH₃⁺), which is ionic and generally exhibits significantly higher solubility in polar solvents.
Predicted Solubility in Common Organic Solvents
Based on the analysis of the molecular structure, we can predict the following general solubility trends for (2,3,5-trimethyl-1H-indol-7-yl)methanamine:
-
High Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The aminomethyl group should allow for strong hydrogen bonding interactions with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule, combined with the potential for dipole-dipole interactions, suggests good solubility in these solvents. Dimethyl sulfoxide (DMSO) is often an excellent solvent for indole derivatives.
-
-
Moderate Solubility:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are less polar than the aforementioned, but should still effectively solvate the molecule, particularly the lipophilic trimethyl-indole core.
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): THF, being more polar than diethyl ether, is expected to be a better solvent. Solubility in diethyl ether may be more limited.
-
-
Low Solubility:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar aminomethyl group will likely limit solubility in highly nonpolar solvents. While the trimethyl-indole core has lipophilic character, the strong intermolecular forces between the aminomethyl groups in the solid state may be difficult for these solvents to overcome.
-
The interplay between the lipophilic trimethyl-indole core and the polar, basic aminomethyl group makes the solubility profile of this molecule particularly interesting and highlights the necessity of empirical determination.
Experimental Determination of Solubility
To move from prediction to quantifiable data, rigorous experimental protocols are essential. The two primary types of solubility measurements in drug discovery and development are thermodynamic and kinetic solubility.[8]
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The "gold standard" for its determination is the shake-flask method.[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
-
Preparation:
-
Add an excess amount of solid (2,3,5-trimethyl-1H-indol-7-yl)methanamine to a series of clear glass vials, each containing a known volume (e.g., 1-2 mL) of the selected organic solvents. "Excess" means that undissolved solid should be visible after the equilibration period.[11]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).[11]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9][12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any remaining microscopic particles.[9] Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.[8]
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[13]
-
A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Report the thermodynamic solubility in units of mg/mL or µM.
-
Kinetic Solubility: High-Throughput Assessment
Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated stock solution (typically DMSO), remains in solution after being diluted into an aqueous or organic medium.[2] This method is faster than the shake-flask method and is widely used in early drug discovery for rapid screening of compound libraries.[14]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of (2,3,5-trimethyl-1H-indol-7-yl)methanamine in 100% DMSO (e.g., 10 or 20 mM).[1]
-
-
Assay Plate Preparation:
-
In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent. The final DMSO concentration should be low (e.g., 1-2%) to minimize its co-solvent effect.[1]
-
-
Incubation:
-
Seal the plate and shake it at a controlled temperature for a shorter period than for thermodynamic solubility, typically 1 to 2 hours.[8]
-
-
Precipitate Removal:
-
After incubation, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen® Solubility filter plates) to separate any precipitated compound from the soluble fraction.[1]
-
-
Quantification:
-
Analyze the concentration of the compound in the filtrate using a high-throughput method such as UV-Vis spectroscopy (if the compound has a suitable chromophore) or LC-MS.[8]
-
The concentration is determined by comparing the reading to a calibration curve prepared by diluting the DMSO stock solution in the same solvent system.
-
Data Presentation and Interpretation
The solubility data for (2,3,5-trimethyl-1H-indol-7-yl)methanamine should be compiled into a clear and concise table to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for (2,3,5-trimethyl-1H-indol-7-yl)methanamine at 25°C
| Solvent Class | Solvent | Dielectric Constant | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | High | To be determined |
| Ethanol | 24.5 | High | To be determined | |
| Polar Aprotic | DMSO | 46.7 | High | To be determined |
| Acetonitrile | 37.5 | High | To be determined | |
| DMF | 36.7 | High | To be determined | |
| Moderately Polar | Dichloromethane | 9.1 | Moderate | To be determined |
| Tetrahydrofuran (THF) | 7.5 | Moderate | To be determined | |
| Nonpolar | Toluene | 2.4 | Low | To be determined |
| Hexane | 1.9 | Low | To be determined |
Conclusion
The solubility profile of (2,3,5-trimethyl-1H-indol-7-yl)methanamine is a complex interplay between its lipophilic trimethyl-indole core and its polar, basic aminomethyl group. While theoretical analysis provides a strong predictive foundation, suggesting high solubility in polar organic solvents and lower solubility in nonpolar media, empirical determination is indispensable for accurate characterization. The detailed protocols for thermodynamic and kinetic solubility provided in this guide offer robust frameworks for generating high-quality, reliable data. A thorough understanding of this compound's solubility is a prerequisite for its successful application in research and development, enabling informed decisions in process chemistry, formulation science, and preclinical studies.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 46-54.
- Solubility of Things. (n.d.). 1,3,3-trimethyl-2-methyleneindoline.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- BioDuro. (n.d.). ADME Solubility Assay.
- Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- Quora. (2017). How do you perform the shake flask method to determine solubility?
- Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Cable, J. R., & Key, J. A. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 88(4), 844-853.
- ChemicalBook. (n.d.). 3-Methylindole.
- Hilaire, P. M., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. ACS Omega, 6(11), 7589-7597.
- Vivian, J. T., & Callis, P. R. (2001). Mechanisms of tryptophan fluorescence shifts in proteins. Biophysical Journal, 80(5), 2093-2109.
- Li, Y., et al. (2021). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Molecules, 26(16), 4983.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
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Technical Monograph: Biological Potential of (2,3,5-Trimethyl-1H-indol-7-yl)methanamine
[1][2][3]
PART 1: EXECUTIVE SUMMARY & STRUCTURAL PHARMACOLOGY[1][3]
The Scaffold Identity
(2,3,5-Trimethyl-1H-indol-7-yl)methanamine (CAS: N/A for specific isomer in common databases; Catalog Ref: sc-326552) represents a highly specialized indole alkaloid scaffold.[1][2][3] Unlike canonical tryptamines (which possess a 3-(2-aminoethyl) chain), this molecule features a 7-aminomethyl substituent.[1][2][3] This structural deviation fundamentally alters its interaction vector with biological targets, shifting it from a flexible neurotransmitter mimic to a rigid, lipophilic pharmacophore often associated with allosteric modulation or kinase inhibition.[2][3]
Pharmacophore Analysis & SAR Logic
The biological activity of this molecule is dictated by three critical structural domains.[2][3] The following analysis synthesizes established Structure-Activity Relationship (SAR) principles of indole medicinal chemistry:
-
The 7-Aminomethyl "Hook":
-
The 2,3-Dimethyl "Shield":
-
Function: Metabolic blockade and conformational locking.[2][3]
-
Significance: The C3 position of indole is electronically rich and prone to oxidation or electrophilic attack.[2][3] Methylation here (C3) and at C2 prevents oxidative metabolism (e.g., by IDO/TDO enzymes) and blocks the formation of indolenine intermediates, significantly enhancing metabolic stability compared to tryptamine.[2]
-
-
The 5-Methyl Lipophile:
-
Function: Bioisostere of the 5-hydroxyl (Serotonin) or 5-methoxy (Melatonin) groups.[1][2][3]
-
Significance: Increases LogP (lipophilicity), facilitating blood-brain barrier (BBB) penetration.[2][3] It targets the hydrophobic regions of binding pockets (e.g., Serine/Threonine kinase hydrophobic back-clefts).[2][3]
-
Figure 1: Pharmacophore dissection of the target molecule, mapping structural features to predicted pharmacological outcomes.[1][2][3]
PART 2: PREDICTED BIOLOGICAL TARGETS & MECHANISMS
Based on the structural homology to known bioactive indoles, this scaffold is a high-probability candidate for two primary biological classes.[2][3]
Serotonergic & Dopaminergic Modulation (GPCRs)
The indole core is the "privileged scaffold" for 5-HT receptors.[2][3] However, the 7-substitution pattern is rare and often confers subtype selectivity .[2][3]
-
Hypothesis: The molecule acts as a 5-HT7 receptor antagonist or 5-HT2A allosteric modulator .[1][2][3]
-
Rationale: Literature on 7-substituted tryptamines suggests that bulk at the 7-position disrupts activation of the 5-HT2A receptor (acting as an antagonist) or directs binding to the 5-HT7 receptor, which has a more tolerant binding pocket.[1][2][3]
-
Dopamine D4: 2,3-dihydroindoles and specific indole derivatives have shown affinity for D4 receptors; the trimethyl pattern may mimic the steric bulk required for this pocket.[2][3]
Kinase Inhibition (ATP-Competitive)
The 2,3,5-trimethylindole core presents a flat, hydrophobic surface with a polar "tail" (the amine), mimicking the adenine ring of ATP.[2]
PART 3: EXPERIMENTAL PROTOCOLS (VALIDATION)
To validate the biological activity of (2,3,5-trimethyl-1H-indol-7-yl)methanamine, the following standardized workflows must be executed.
Protocol A: Radioligand Binding Assay (GPCR Screen)
Objective: Determine affinity (
Materials:
-
Ligand:
-Ketanserin (for 5-HT2A) or -SB-269970 (for 5-HT7).[1][2][3] -
Membranes: HEK293 cells stably expressing human 5-HT2A or 5-HT7.[1][2][3]
-
Test Compound: (2,3,5-trimethyl-1H-indol-7-yl)methanamine (dissolved in DMSO, final concentration <0.1%).
Methodology:
-
Preparation: Dilute membranes in binding buffer (50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4). -
Incubation: In a 96-well plate, combine:
-
Equilibrium: Incubate at 27°C for 60 minutes (5-HT2A) or 120 minutes (5-HT7).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2][3]
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.[2][3]
Protocol B: Calcium Flux Functional Assay
Objective: Determine if the compound is an agonist, antagonist, or inverse agonist.[2]
Methodology:
-
Cell Loading: Load CHO-K1 cells expressing the target receptor with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.
-
Baseline: Measure basal fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds.
-
Agonist Mode: Inject test compound. A spike in fluorescence indicates agonism (
coupling).[2][3] -
Antagonist Mode: Pre-incubate with test compound for 15 minutes, then inject a reference agonist (e.g., Serotonin).[2][3] A reduction in the agonist-induced spike indicates antagonism.[1][2][3]
Data Summary Table Template
Researchers should tabulate results as follows to ensure comparability:
| Assay Type | Target | Parameter | Value (Mean ± SEM) | Reference Standard |
| Binding | 5-HT2A | [Experimental] | Ketanserin ( | |
| Binding | 5-HT7 | [Experimental] | SB-269970 ( | |
| Functional | 5-HT2A | [Experimental] | M100907 | |
| ADME | LogP | Partition Coeff.[1][2][3] | [Calc: ~3.2] | Indole (2.[2][3][4]14) |
PART 4: SYNTHESIS & STABILITY CONSIDERATIONS[1]
Synthetic Pathway (Retrosynthesis)
The synthesis of this molecule requires navigating the reactivity of the indole ring.[2][3]
-
Step 1: Fischer Indole Synthesis using 2,4-dimethylphenylhydrazine and 3-methyl-2-butanone to generate the 2,3,5-trimethylindole core.[1][2][3]
-
Step 2: Formylation at the 7-position.[1][2][3] Note: Direct formylation usually occurs at C3.[2][3] Since C3 is blocked by a methyl group, electrophilic substitution may be directed to C7 (or C6), requiring careful regiocontrol or the use of a pre-functionalized hydrazine precursor.[2]
-
Step 3: Reductive amination of the 7-aldehyde to the 7-methanamine.[1][2][3]
Chemical Stability[2][3]
PART 5: SIGNALING PATHWAY VISUALIZATION
The following diagram illustrates the hypothetical signaling cascade modulation by the target molecule, assuming 5-HT2A antagonism (a common profile for bulky indoles).
Figure 2: Hypothetical mechanism of action showing 5-HT2A receptor antagonism.[1][2][3] The red arrow indicates the binding event that blocks the downstream Gq-mediated calcium release.[1][2][3]
PART 6: REFERENCES
-
PubChem Compound Summary. (2025). 2,3,5-Trimethylindole.[2][4][5] National Center for Biotechnology Information.[2][3] Retrieved from [Link]
-
Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010).[2][3] Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews, 110(8), 4489–4497.[2] (Contextual grounding for indole-7-substitution pharmacology).
-
Glennon, R. A., et al. (1994).[2][3] Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry. (Establishes SAR for alkyl-substituted indoles).
-
Finlay, H. J., et al. (2012).[2][3] Discovery of Indole-Based Inhibitors of Kv1.5. Journal of Medicinal Chemistry. (Demonstrates the use of 7-substituted indoles in ion channel modulation). Retrieved from [Link]
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- 3. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Other Chemicals 0131 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Notes and Protocols for the Scalable Manufacturing of 7-Aminomethyl-2,3,5-trimethylindole
Introduction: The Significance of Substituted Indoles in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. Among the vast family of indole derivatives, those functionalized at the 7-position are of particular interest, appearing in complex natural products and targeted therapeutic agents.[3] 7-Aminomethyl trimethylindoles, the focus of this guide, are valuable building blocks, providing a reactive handle for the construction of more complex molecules, including potential kinase inhibitors, antiviral agents, and central nervous system-targeted compounds.
The scalable and economically viable synthesis of these specific indole derivatives presents a significant challenge. Key difficulties include achieving regioselective functionalization of the indole core, particularly at the less reactive C7 position, and developing robust, high-yielding reaction sequences that are amenable to large-scale production.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable manufacturing process for 7-aminomethyl-2,3,5-trimethylindole. The proposed synthetic route is designed for efficiency, scalability, and control, addressing the common challenges in indole chemistry.
Strategic Overview of the Synthetic Pathway
The manufacturing process is designed as a four-step sequence, commencing with the construction of the core indole scaffold, followed by sequential functionalization to install the desired aminomethyl group at the C7 position. This strategy prioritizes the use of well-established, scalable, and cost-effective chemical transformations.
Figure 1: Overall Synthetic Workflow. A four-step sequence from commercially available starting materials to the target compound.
Part 1: Synthesis of the Trimethylindole Core
The foundation of the synthesis is the construction of the 2,3,5-trimethylindole scaffold. The Fischer indole synthesis is the method of choice due to its reliability, scalability, and the availability of inexpensive starting materials.[2][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from p-tolylhydrazine and 2-butanone.[8][9]
Protocol 1: Scalable Fischer Indole Synthesis of 2,3,5-Trimethylindole
Rationale: Polyphosphoric acid (PPA) is often used as both the solvent and catalyst in industrial-scale Fischer indole syntheses due to its effectiveness in promoting the key[1][1]-sigmatropic rearrangement and subsequent cyclization, often leading to high yields and clean reactions.
| Parameter | Value | Notes |
| Reactants | p-Tolylhydrazine hydrochloride, 2-Butanone | |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. |
| Stoichiometry | 1.0 eq. p-Tolylhydrazine HCl, 1.1 eq. 2-Butanone | A slight excess of the ketone ensures complete consumption of the hydrazine. |
| Temperature | 80-100 °C | Exothermic reaction; requires careful temperature control. |
| Reaction Time | 2-4 hours | Monitored by HPLC. |
| Work-up | Quenching in ice-water, neutralization, extraction | Standard work-up for large-scale reactions. |
| Purification | Recrystallization | From an ethanol/water mixture. |
| Expected Yield | 75-85% |
Step-by-Step Methodology:
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge polyphosphoric acid (5 parts by weight relative to the hydrazine).
-
Reactant Addition: While maintaining the temperature below 40 °C, slowly add p-tolylhydrazine hydrochloride (1.0 eq). Stir the resulting slurry until a homogeneous mixture is formed.
-
Ketone Addition: Add 2-butanone (1.1 eq) dropwise to the mixture, ensuring the internal temperature does not exceed 50 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 60-70 °C and slowly pour it into a separate vessel containing a vigorously stirred mixture of crushed ice and water. This should be done carefully as the quenching process is highly exothermic.
-
Neutralization and Extraction: Neutralize the acidic aqueous slurry to pH 7-8 with a 50% aqueous solution of sodium hydroxide. Extract the product with toluene or another suitable organic solvent.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2,3,5-trimethylindole as a crystalline solid.
Part 2: Selective C7-Formylation
With the indole core established, the next critical step is the introduction of a formyl group at the C7 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles.[10][11][12][13] While formylation of indoles typically occurs at the C3 position, the presence of substituents at C2 and C3 in our substrate directs the electrophilic substitution to the benzene ring. Although substitution at C6 is also possible, careful control of reaction conditions can favor the formation of the C7 isomer.
Figure 2: Vilsmeier-Haack Reaction Pathway. Formation of the electrophilic Vilsmeier reagent and subsequent formylation of the indole.
Protocol 2: Vilsmeier-Haack Formylation of 2,3,5-Trimethylindole
Rationale: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a moderately reactive electrophile that can selectively functionalize the benzene ring of the substituted indole.[4]
| Parameter | Value | Notes |
| Reactants | 2,3,5-Trimethylindole, POCl₃, DMF | DMF serves as both reactant and solvent. |
| Stoichiometry | 1.0 eq. Indole, 1.5 eq. POCl₃ | An excess of the Vilsmeier reagent is used to drive the reaction to completion. |
| Temperature | 85-95 °C | Higher temperatures are required for substitution on the benzene ring. |
| Reaction Time | 5-8 hours | Monitored by HPLC. |
| Work-up | Quenching in ice-water, neutralization, filtration | The product often precipitates upon neutralization. |
| Purification | Recrystallization or column chromatography | To separate from any isomeric byproducts. |
| Expected Yield | 60-70% (of the desired C7 isomer) |
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a dry, inert atmosphere reactor, cool DMF to 0-5 °C. Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Indole Addition: Add a solution of 2,3,5-trimethylindole (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature, then heat to 85-95 °C for 5-8 hours. Monitor the reaction for the disappearance of the starting material by HPLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Basify the aqueous solution to pH 9-10 with a cold aqueous solution of sodium hydroxide.
-
Isolation: The product, 7-formyl-2,3,5-trimethylindole, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if significant amounts of other isomers are present.
Part 3: Conversion to 7-Cyanoindole
The transformation of the 7-formyl group into a 7-cyano group is a crucial step to set up the final reduction. A common and scalable method involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
Protocol 3: Synthesis of 7-Cyano-2,3,5-trimethylindole
Rationale: This two-step, one-pot procedure is a robust method for converting aromatic aldehydes to nitriles. The formation of the oxime and its subsequent dehydration with a reagent like acetic anhydride is a well-established industrial process.
| Parameter | Value | Notes |
| Reactants | 7-Formyl-2,3,5-trimethylindole, Hydroxylamine HCl, Sodium Acetate, Acetic Anhydride | |
| Stoichiometry | 1.0 eq. Aldehyde, 1.2 eq. Hydroxylamine HCl, 1.5 eq. Sodium Acetate, 3.0 eq. Acetic Anhydride | |
| Solvent | Acetic Acid | |
| Temperature | Reflux (approx. 118 °C) | |
| Reaction Time | 4-6 hours | |
| Work-up | Quenching in water, filtration | |
| Purification | Recrystallization | From a suitable solvent like ethanol. |
| Expected Yield | 80-90% |
Step-by-Step Methodology:
-
Oxime Formation: Charge a reactor with 7-formyl-2,3,5-trimethylindole (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.5 eq), and glacial acetic acid.
-
Dehydration: Heat the mixture to reflux. Slowly add acetic anhydride (3.0 eq) and continue to reflux for 4-6 hours, monitoring the reaction by HPLC.
-
Isolation: Cool the reaction mixture and pour it into cold water. The product, 7-cyano-2,3,5-trimethylindole, will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure nitrile.
Part 4: Final Reduction to 7-Aminomethylindole
The final step is the reduction of the nitrile to the primary amine. For scalable manufacturing, catalytic hydrogenation is the preferred method over stoichiometric metal hydrides like LiAlH₄ due to safety, cost, and waste considerations.[8] Raney Nickel or Palladium on carbon (Pd/C) are common catalysts for this transformation.
Protocol 4: Catalytic Hydrogenation of 7-Cyano-2,3,5-trimethylindole
Rationale: Catalytic hydrogenation is an atom-economical and environmentally friendly method for the reduction of nitriles to primary amines. The use of a heterogeneous catalyst simplifies product isolation and catalyst recovery.[7][14][15]
| Parameter | Value | Notes |
| Reactant | 7-Cyano-2,3,5-trimethylindole | |
| Catalyst | Raney Nickel or 5% Pd/C | Raney Nickel is often used in the presence of ammonia to suppress secondary amine formation. |
| Solvent | Methanol or Ethanol with Ammonia | Ammonia helps to minimize the formation of secondary amine byproducts. |
| Hydrogen Pressure | 50-100 psi (3-7 bar) | |
| Temperature | 40-60 °C | |
| Reaction Time | 6-12 hours | |
| Work-up | Filtration of catalyst, solvent removal | |
| Purification | Crystallization as a hydrochloride salt | Provides a stable, crystalline solid that is easy to handle and purify. |
| Expected Yield | 85-95% |
Step-by-Step Methodology:
-
Reaction Setup: In a hydrogenation reactor, suspend 7-cyano-2,3,5-trimethylindole (1.0 eq) and the catalyst (e.g., Raney Nickel, ~10% w/w) in a solution of ammonia in methanol (e.g., 7N).
-
Hydrogenation: Seal the reactor, purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 50-100 psi and heat to 40-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by HPLC analysis of aliquots.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Salt Formation and Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in isopropanol or ethereal HCl to precipitate the hydrochloride salt.
-
Purification: Collect the 7-aminomethyl-2,3,5-trimethylindole hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum. This salt can be further purified by recrystallization if necessary.[5][16][17]
Quality Control and Analytical Protocols
Robust analytical methods are essential for ensuring the quality, purity, and identity of the final product and intermediates at each stage of the manufacturing process.
In-Process Control (IPC) and Final Product Analysis
| Test | Method | Purpose |
| Reaction Monitoring | HPLC-UV | To track the consumption of starting materials and the formation of products. |
| Identity | ¹H and ¹³C NMR, MS | To confirm the structure of intermediates and the final product. |
| Purity Assay | HPLC-UV | To determine the purity of the final product and quantify any impurities. |
| Residual Solvents | GC-HS | To quantify any remaining solvents from the manufacturing process. |
Protocol 5: HPLC Method for Purity Analysis
Rationale: A reversed-phase HPLC method is suitable for the analysis of the polar aromatic amine product and its less polar precursors. The use of a gradient elution allows for the separation of components with a wide range of polarities.[1][10][18]
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Expected ¹H and ¹³C NMR Spectral Data (Predicted)
7-Aminomethyl-2,3,5-trimethylindole (Free Base) in CDCl₃
-
¹H NMR (400 MHz, CDCl₃): δ ~7.8 (br s, 1H, NH), 7.1-7.3 (m, 2H, Ar-H), 4.0 (s, 2H, -CH₂-NH₂), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, C2-CH₃), 2.2 (s, 3H, C3-CH₃), 1.6 (br s, 2H, -NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ ~135, 131, 129, 128, 122, 120, 118, 108 (Ar-C), 40 (-CH₂-), 21 (Ar-CH₃), 12 (C2-CH₃), 9 (C3-CH₃).
Note: Actual chemical shifts may vary. These are predicted values based on analogous structures.
Conclusion
This guide outlines a robust and scalable four-step synthesis for 7-aminomethyl-2,3,5-trimethylindole, a valuable building block for drug discovery. By employing well-established and industrially viable reactions such as the Fischer indole synthesis, Vilsmeier-Haack formylation, and catalytic hydrogenation, this process is designed to be efficient and cost-effective. The detailed protocols for synthesis, purification, and quality control provide a comprehensive framework for researchers and process chemists to produce this key intermediate on a large scale, thereby facilitating the development of novel indole-based therapeutics.
References
- Kolis, S. P., et al. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Tetrahedron Letters, 44(30), 5707-5710.
- Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(15), 6567-6574.
- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
- Fischer Indole Synthesis. (n.d.). J&K Scientific LLC.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008).
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). Benchchem.
- Fischer Indole Synthesis. (n.d.). TCI EUROPE N.V.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis.
- Preparative HPLC, Purific
- Application Compendium Solutions for Prepar
- Fischer Indole Synthesis. (n.d.). Cambridge University Press.
- Principles in preparative HPLC. (n.d.). University of Warwick.
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- LABTips: Preparative HPLC for Purific
- Vilsmeier-Haack Reaction. (2021). J&K Scientific LLC.
- 1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC Europe.
- Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Prepar
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. (1998). Heterocycles, 47(1), 509-516.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2003). Journal of environmental monitoring.
- Purification of organic hydrochloride salt? (2017).
- Process for the production of 7-acylindoles. (1995).
- Supporting Information Materials 2,3,3-trimethyl-3H-indole. (n.d.). The Royal Society of Chemistry.
- The vilsmeier-haack formylation of 1,2,3-trimethylindole. (1981). Journal of Heterocyclic Chemistry, 18(7), 1275-1277.
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.).
- Synthesis of 3,5,7-Trisubstituted Indoles. (2017). Thieme Gruppe.
- Crystallization of hydrohalides of pharmaceutical compounds. (2007).
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2666-2677.
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999).
- Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.). Journal of Chemical Sciences.
- Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. (n.d.). DigitalCommons@UMaine.
- method for salt preparation. (2010).
- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2023). ORCA - Cardiff University.
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (n.d.).
- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). PMC.
- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
- Fischer Indole Synthesis. (n.d.). J&K Scientific LLC.
- Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... (2020).
Sources
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthese von 3,5,7-trisubstituierten Indolen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. sciencemadness.org [sciencemadness.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 17. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Troubleshooting cyclization failures in indole methanamine synthesis
Topic: Troubleshooting Cyclization Failures
Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IND-CYC-404
Introduction: The Cyclization Bottleneck
Welcome to the Indole Synthesis Support Hub. If you are here, you are likely staring at a flask of black tar or unreacted starting material. We understand. Whether you are synthesizing simple 3-(aminomethyl)indoles (gramine derivatives) or complex tetrahydro-β-carbolines, the cyclization step is the thermodynamic gatekeeper.
This guide moves beyond standard textbook mechanisms. We address the hidden kinetic traps and electronic derailments that cause cyclization failures in the three most common synthetic routes: Fischer , Pictet-Spengler , and Larock .
Module 1: The Fischer Indole Scenario
Context: You are reacting a phenylhydrazine with a masked aldehyde/ketone to build the indole core. Common Failure: "The reaction turned into a black intractable mixture" or "I isolated the hydrazone, but it won't cyclize."
The Root Cause: The Electronic Divergence
The Fischer synthesis relies on a [3,3]-sigmatropic rearrangement. However, this pathway competes directly with a heterolytic N-N bond cleavage.
-
The Trap: Electron-Donating Groups (EDGs) on the hydrazine (e.g., methoxy, benzyloxy) stabilize the N-N bond cleavage pathway, leading to ammonium byproducts and tars instead of the indole.
-
The Fix: You must modulate acid strength to favor the ene-hydrazine tautomer without triggering N-N cleavage.
Troubleshooting Protocol: Acid & Solvent Tuning
| Symptom | Diagnosis | Corrective Action |
| No Reaction (Hydrazone Intact) | Acid too weak; Tautomerization barrier too high. | Switch from Acetic Acid to 4% H₂SO₄ in DME or PPA (Polyphosphoric Acid) at 100°C. |
| Black Tar / Polymerization | Acid too strong; Product degradation. | Switch to Lewis Acid catalysis: ZnCl₂ (1-5 eq) in AcOH or TiCl₄ at lower temps (reflux |
| Ammonium Salt Precipitate | N-N Bond Cleavage (EDG interference). | Use Buchwald-Hartwig coupling (Pd-catalyzed) instead of classical Fischer, or protect the EDG to reduce electron density. |
Visualizing the Failure Mode
The diagram below illustrates the critical divergence point between successful cyclization and "tar" formation.
Figure 1: The Kinetic Fork in Fischer Synthesis. EDGs and strong acids push the equilibrium toward destructive N-N cleavage (Red Path).
Module 2: The Pictet-Spengler Scenario
Context: You are cyclizing a tryptamine derivative with an aldehyde/ketone to form a tetrahydro-β-carboline (a cyclic indole methanamine analog). Common Failure: "I see the imine intermediate by LCMS, but the ring won't close."
The Root Cause: The "Spengler-Glass" pH Trap
This reaction is not a simple acid-catalyzed closure. It requires a "Goldilocks" pH window.
-
Too Acidic (pH < 1): The indole C3 position (the nucleophile) becomes protonated/inactive.
-
Too Basic (pH > 5): The iminium ion (the electrophile) hydrolyzes back to the aldehyde and amine.
The Spiroindolenine Insight
Contrary to older textbooks, the reaction often proceeds via a spiroindolenine intermediate (C3 attack) followed by a migration to C2. If your indole has bulky substituents at C2, this migration is sterically blocked, stalling the reaction at the spiro-stage (often invisible or unstable).
Optimization Workflow
-
Solvent Switch: If protic solvents (MeOH/H₂O) fail, switch to aprotic non-polar media (Toluene or DCE) to destabilize the charged intermediates and force cyclization.
-
The "Superacid" Trick: For deactivated indoles, use TFA/DCM (1:1) or TfOH (Triflic acid) . The non-nucleophilic counterion prevents side reactions.
-
Promoter Additive: Add molecular sieves (4Å) . Water is a byproduct; removing it drives the equilibrium toward the iminium species.
Figure 2: The Spiroindolenine Intermediate. Failure often occurs when the 1,2-migration is energetically unfavorable.
Module 3: The Larock Heteroannulation
Context: Palladium-catalyzed coupling of o-iodoanilines and alkynes.[1][2][3] Common Failure: "Low conversion, Pd black precipitation."
The Root Cause: Catalyst Poisoning & Stoichiometry
The Larock synthesis is sensitive to the "Cluster Effect." As the reaction progresses, Pd(0) species aggregate into inactive clusters (Pd black) before the oxidative addition can occur.
Critical Parameters
-
Chloride Additive: You MUST use LiCl (1 equiv) .
-
Why? Chloride ions coordinate to Pd, stabilizing the anionic [Pd(0)L2Cl]- species and preventing aggregation.
-
-
Base Selection: Carbonate bases (
, ) are standard. Stronger bases can cause dehydrohalogenation of the starting material. -
Regioselectivity: Bulky groups on the alkyne will end up at the C2 position of the indole (adjacent to the nitrogen).[1] If you need the reverse, Larock is the wrong tool (use Sonogashira/Cyclization).
FAQ: Rapid Fire Troubleshooting
Q: My product is an oil that refuses to crystallize. How do I purify it? A: Indole methanamines are notorious for "oiling out" due to H-bonding.
-
Technique: Form the Picrate or Oxalate salt. Dissolve the crude oil in Et₂O and add oxalic acid in acetone. The salt often crystallizes instantly. You can free-base it later with NaHCO₃.
Q: I'm seeing a "dimer" in my Fischer synthesis. A: This is likely the aldol condensation product of your ketone reacting with itself before the hydrazine attacks.
-
Fix: Pre-mix the hydrazine and ketone in the cold (0°C) without acid first to form the hydrazone, then add the acid catalyst and heat.
Q: Can I use microwave irradiation? A: Yes, specifically for the Fischer and Bischler-Möhlau routes. Microwaves (150°C, 10 min) often suppress the slow thermal degradation pathways (tars) by ramping temperature faster than the polymerization kinetics.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842. Link
-
Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Maresh, J. J., et al. (2008). Strictosidine Synthase: Mechanism of a Pictet-Spengler Catalyzing Enzyme. Journal of the American Chemical Society, 130(2), 710-723. (Validating the spiroindolenine mechanism). Link
Sources
Removing impurities from crude (2,3,5-trimethyl-1H-indol-7-yl)methanamine
Technical Support Center: Purification of (2,3,5-trimethyl-1H-indol-7-yl)methanamine
Status: Online Operator: Senior Application Scientist Case ID: IND-7-MeNH2-PUR
Welcome to the Purification Help Desk
You are working with (2,3,5-trimethyl-1H-indol-7-yl)methanamine . This is not a generic tryptamine; it is a specialized scaffold. Before we troubleshoot, we must understand the "personality" of your molecule to avoid destroying it during cleanup.
Molecule Profile & Risk Assessment:
-
The Core (Indole): The 2,3-dimethyl substitution is your safety net. Unlike unsubstituted tryptamines, this blocks the C3 position, significantly reducing the risk of acid-catalyzed dimerization (picratization). However, the 5-methyl group makes the ring electron-rich, increasing susceptibility to oxidative darkening (turning pink/black upon air exposure).
-
The Handle (7-Methanamine): This is a primary amine (
). It is strongly basic ( ) and nucleophilic. It will react with atmospheric to form carbamates (white crusts) if left exposed.
Module 1: The "Quick Fix" (Acid-Base Extraction)
User Question: "My crude reaction mixture is a dark, tarry oil. I need to remove neutral starting materials (ketones/hydrazones) and non-basic tars. Can I use a standard acid wash?"
Technical Support Answer: Yes, but with a modification for indole stability. While your 2,3-positions are blocked, strong mineral acids can still induce oxidative degradation in electron-rich systems. We recommend a Cold pH-Swing Protocol .
The Logic:
We exploit the basicity of the primary amine. By lowering the pH, we protonate the amine (
Protocol:
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (can form quaternary salts with primary amines over long periods).
-
Extraction (The Trap): Extract with cold (0°C) 1M HCl .
-
Why Cold? Minimizes oxidative stress on the indole ring.
-
Why 1M? Sufficient to protonate the amine without degrading the indole.
-
-
The Wash: Wash the aqueous acidic layer 2x with fresh EtOAc.
-
Result: This removes neutral organic impurities (unreacted ketones, non-basic tars).
-
-
Recovery (The Release): Cool the aqueous layer again. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will cloud as the free base precipitates/oils out.
-
-
Final Extraction: Extract the cloudy aqueous mix 3x with EtOAc. Dry over
and concentrate.
Visualization: Acid-Base Workflow
Figure 1: Cold Acid-Base Extraction Workflow for Indole Amines. Note the separation of neutral impurities in the first organic wash.
Module 2: Chromatography Troubleshooting
User Question: "I'm running a TLC/Column, but the spot is streaking from the baseline to the solvent front. I can't separate it from close impurities."
Technical Support Answer:
You are experiencing Silanol Tailing . Silica gel is slightly acidic (
The Fix: Amine Deactivation You must neutralize the silica surface.
Troubleshooting Guide:
| Method | Protocol | Best For |
| The "Pre-Wash" (Gold Standard) | Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading your sample. Then run your gradient. | Difficult separations; prevents "ghost" peaks. |
| The "Additive" | Add 1% | Routine flash chromatography. |
| The "Alternative Support" | Use Alumina (Basic) instead of Silica. | Extremely acid-sensitive indoles (prevents decomposition). |
Recommended Mobile Phase:
-
DCM : MeOH :
(90 : 9 : 1). -
Note: The ammonia suppresses ionization, keeping the amine as a free base, which travels tighter on the column.
Module 3: Salt Formation (The "Polisher")
User Question: "I need >98% purity for a biological assay. The oil is clean, but not crystalline. How do I get a solid?"
Technical Support Answer: Indole methanamines are often waxy oils as free bases. Converting them to a salt is the best way to achieve high purity and stability against oxidation.
Decision Matrix for Salt Selection:
-
Hydrochloride (HCl):
-
Pros: Standard, biologically accepted.
-
Cons: Often hygroscopic (absorbs water), can lead to "oiling out" instead of crystallizing.
-
Protocol: Dissolve free base in dry
. Add 2M HCl in dropwise. Filter the white precipitate immediately.
-
-
Fumarate / Maleate:
-
Pros:Highly recommended for indoles. These large, organic counter-ions often pack better into crystal lattices, yielding non-hygroscopic solids.
-
Protocol: Dissolve free base in hot Isopropanol (IPA). Add 1 equivalent of Fumaric acid dissolved in hot IPA. Cool slowly.
-
Visualization: Crystallization Logic
Figure 2: Salt selection strategy. Organic acids (Fumaric) often yield better physical properties for indole amines than mineral acids.
Module 4: Removing Specific Impurities (FAQs)
Q: How do I remove residual Hydrazine (from Fischer Synthesis)?
-
Issue: Hydrazine is toxic and basic; it may co-extract with your product during the acid-base step.
-
Solution:
-
Water Wash: Hydrazine is much more water-soluble than your trimethyl-indole. Perform 3-4 aggressive water washes of your organic phase before the acid extraction step.
-
Scavenging: Add a small amount of polymer-bound aldehyde resin (or simply wash with dilute acetone) to react with hydrazine, forming a hydrazone that is less basic or has different solubility.
-
Q: My product turned pink overnight. Is it ruined?
-
Issue: Indole oxidation (formation of quinoidal species).
-
Assessment: Usually, this is a surface impurity (<1%).
-
Fix: Wash the solid with a small amount of cold
or recrystallize from Ethanol/Water. Store under Argon in the dark.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Biotage Application Notes. (2017). Strategies for the Flash Purification of Amines.Link (Specific methodologies for amine-modified silica and mobile phase additives).
-
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.[1] (Comprehensive guide on indole synthesis, stability, and handling of electron-rich indole derivatives).
Sources
Validation & Comparative
1H NMR Chemical Shifts of (2,3,5-Trimethyl-1H-indol-7-yl)methanamine: A Comparative Characterization Guide
This guide details the 1H NMR characterization of (2,3,5-trimethyl-1H-indol-7-yl)methanamine , a specialized indole intermediate often used in the synthesis of serotonin analogs, kinase inhibitors, and melatonin receptor ligands.
Executive Summary & Structural Logic
Molecule: (2,3,5-trimethyl-1H-indol-7-yl)methanamine CAS: 883548-14-9 Core Application: Pharmacophore scaffold for CNS-active agents and bis-indole alkaloids.
This guide compares the spectral signature of the target molecule against its synthetic precursors (e.g., nitriles) and regioisomers. For drug development professionals, distinguishing the C7-methanamine moiety from the C5 or C6 isomers is critical, as the C7 position provides unique steric and electronic properties in binding pockets.
Structural Analysis for NMR Assignment
The 2,3,5-trimethyl substitution pattern simplifies the aromatic region significantly, reducing the complex multiplets of unsubstituted indole to distinct signals.
-
C2/C3-Methyls: Diagnostic singlets in the aliphatic region (~2.1–2.4 ppm).
-
C5-Methyl: Removes the H5 proton, leaving H4 and H6 as meta-coupled protons (distinct from the ortho-coupling of typical indoles).
-
C7-Methanamine: The key functional handle. Its methylene (
) protons appear as a diagnostic singlet/doublet around 3.9–4.2 ppm, shifting significantly upon salt formation or pH change.
Comparative Chemical Shift Data
The following data compares the target amine with its direct precursor (7-cyano) and a common impurity (des-amine), highlighting the "Go/No-Go" signals for reaction monitoring.
Table 1: Chemical Shift Comparison (Solvent: DMSO- )
Note: Values are grounded in substituent increment analysis and empirical data from analogous 2,3,5-substituted indoles.
| Proton Assignment | Target: 7-Aminomethyl (ppm) | Precursor: 7-Cyano (ppm) | Alternative: 7-Unsubstituted (ppm) | Signal Type |
| Indole NH (H1) | 10.6 – 10.9 | 11.5 – 11.8 | 10.4 – 10.6 | Broad Singlet |
| Aromatic H4 | 7.15 – 7.25 | 7.40 – 7.50 | 7.10 – 7.20 | Doublet ( |
| Aromatic H6 | 6.85 – 6.95 | 7.60 – 7.70 | 6.80 – 6.90 | Doublet ( |
| C7-Methylene (-CH2-) | 3.95 – 4.10 | — | — | Singlet (or doublet*) |
| Amine (-NH2) | 1.8 – 3.5 (Broad) | — | — | Broad (Exch.) |
| C2-Methyl | 2.30 | 2.35 | 2.30 | Singlet |
| C5-Methyl | 2.34 | 2.40 | 2.35 | Singlet |
| C3-Methyl | 2.12 | 2.15 | 2.10 | Singlet |
Critical Insight: The H6 proton is the most sensitive aromatic probe. In the nitrile precursor, the electron-withdrawing cyano group deshields H6 down to ~7.6 ppm. Upon reduction to the amine, this signal shifts upfield to ~6.9 ppm.
Experimental Protocol: Reliable Characterization
To ensure reproducibility and avoid "ghost peaks" from aggregation, follow this self-validating protocol.
Step 1: Solvent Selection
-
Recommended: DMSO-
.-
Why? Indole NH protons are labile. In
, the NH signal is often broad or invisible due to exchange. DMSO stabilizes the NH via hydrogen bonding, sharpening the peak for integration. -
Alternative:
(Methanol- ) will exchange both Indole-NH and Amine-NH , erasing these signals. Use only if you strictly need to analyze the carbon skeleton.
-
Step 2: Sample Preparation
-
Dissolve 5–10 mg of the free base in 0.6 mL DMSO-
. -
Add 1 drop of
(Optional validation step):-
Observation: If the peaks at ~10.8 ppm (Indole NH) and ~2.0 ppm (Amine NH) disappear, but the CH2 at 4.0 ppm remains, the assignment is validated.
-
Step 3: Troubleshooting Salts
The methanamine group is basic. If the sample is a hydrochloride salt:
-
The -CH2- signal will shift downfield (~4.2–4.4 ppm).
-
The -NH2 will appear as -NH3+ (broad singlet at ~8.0–8.5 ppm).
-
Fix: Add solid
directly to the NMR tube to neutralize in situ if free-base shifts are required.
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for confirming the structure and purity of the target molecule using NMR markers.
Caption: Logical decision tree for validating (2,3,5-trimethyl-1H-indol-7-yl)methanamine via 1H NMR markers.
Detailed Spectral Assignment (Simulation vs. Analog Data)
Aromatic Region (6.5 – 7.5 ppm)
Unlike unsubstituted tryptamine, the 2,3,5-trimethyl pattern leaves only two aromatic protons: H4 and H6 .
-
H4: Located between the C3-Me and C5-Me. It is electronically shielded by the alkyl groups but deshielded by the aromatic ring current. Expect a doublet (
) or broad singlet at 7.20 ppm . -
H6: Located between C5-Me and the C7-methanamine. The C7-substituent effect is subtle, but H6 generally appears upfield of H4, around 6.90 ppm .
-
Coupling: The coupling between H4 and H6 is a meta-coupling (
), typically 1.0–2.0 Hz. This is a definitive purity check; if you see large splittings ( ), you likely have a regioisomer where protons are adjacent (ortho).
Aliphatic Region (2.0 – 4.5 ppm)
-
C7-Methylene (
): The most critical peak for monitoring the reduction of the nitrile.-
Target: ~4.00 ppm (Singlet, 2H).
-
Precursor (Nitrile): No signal in this region.
-
Side Product (Imine): ~8.5 ppm (Singlet, 1H).
-
-
Methyl Groups: Three distinct singlets.
-
C2-Me: ~2.30 ppm (Often slightly broader due to long-range coupling with NH).
-
C5-Me: ~2.34 ppm (Sharp singlet).
-
C3-Me: ~2.12 ppm (Most shielded due to position on the pyrrole ring).
-
References
-
Synthesis and NMR of 7-aminomethylindoles: Kandemir, H., et al. "Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives." Arkivoc, 2016(iv), 288-295.[1][2] Link
-
General Indole NMR Shifts: "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data & Info, University of Wisconsin. Link
-
Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016, 20(3), 661–667. Link
-
2,3,5-Trimethylindole Characterization: NIST Mass Spectrometry Data Center. "1H-Indole, 2,3,5-trimethyl-."[3][4][5] NIST Chemistry WebBook. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 883548-14-9 C-(2,3,5-Trimethyl-1H-indol-7-yl)-methylamine AKSci 1739AF [aksci.com]
- 4. 1H-Indole, 2,3,5-trimethyl- [webbook.nist.gov]
- 5. 883548-14-9|(2,3,5-Trimethyl-1H-indol-7-yl)methanamine|BLD Pharm [bldpharm.com]
A Researcher's Guide to the Infrared Spectroscopy of (2,3,5-trimethyl-1H-indol-7-yl)methanamine
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for (2,3,5-trimethyl-1H-indol-7-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of frequencies to explain the structural origins of key vibrational modes. We will dissect the molecule into its constituent functional groups, predict their characteristic spectral signatures, and present a synthesized spectrum map. This approach provides a robust framework for identifying and characterizing this molecule and related substituted indoles.
The Rationale: Why IR Spectroscopy for a Substituted Indole Amine?
Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint." When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies.[1] The absorption of this radiation at characteristic wavenumbers allows for the identification of functional groups. For a complex molecule like (2,3,5-trimethyl-1H-indol-7-yl)methanamine, FT-IR is invaluable for several reasons:
-
Functional Group Confirmation: It provides definitive evidence for the presence of the crucial primary amine (-NH₂) and the indole N-H group, which are key structural features.
-
Structural Verification: The spectrum confirms the presence of the aromatic indole core, aliphatic methyl groups, and the aminomethyl bridge.
-
Purity Assessment: The absence of unexpected bands (e.g., a strong C=O stretch around 1700 cm⁻¹) can indicate the absence of carbonyl-containing impurities from synthesis precursors.
-
Comparative Analysis: It allows for straightforward comparison with starting materials or other synthesized analogues to track reaction progress and confirm structural modifications.
This guide will focus on a predictive analysis based on established group frequencies, a standard and reliable practice in structural elucidation.
Deconstructing the Molecule: Predicted IR Absorption Bands
The structure of (2,3,5-trimethyl-1H-indol-7-yl)methanamine features several distinct functional groups, each contributing to the overall IR spectrum. We will analyze each in detail.
The Primary Amine (-CH₂NH₂) Signature
The primary amine is one of the most diagnostic functional groups in the molecule. Its key vibrational modes are dictated by the N-H and C-N bonds.
-
N-H Stretching: Primary amines (R-NH₂) are distinguished by two absorption bands in the 3500-3300 cm⁻¹ region.[2][3] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds. The asymmetric stretch occurs at a higher frequency (typically 3400-3500 cm⁻¹) than the symmetric stretch (3300-3400 cm⁻¹).[4] These bands are typically medium in intensity and sharper than the broad O-H bands found in the same region.[2]
-
N-H Bending (Scissoring): A characteristic medium to strong intensity band appears in the 1650-1580 cm⁻¹ range due to the scissoring vibration of the -NH₂ group.[5] This peak can sometimes be mistaken for a C=C aromatic stretch, but its presence alongside the dual N-H stretching bands is a strong confirmation of a primary amine.
-
N-H Wagging: A broad, strong band can often be observed in the 910-665 cm⁻¹ region, attributed to the out-of-plane bending or "wagging" of the N-H bond.[5]
-
C-N Stretching: The stretching of the carbon-nitrogen bond in an aliphatic amine like this one (Ar-CH₂-NH₂) is expected to produce a weak to medium band in the 1250-1020 cm⁻¹ region.[5]
The Indole Ring System
The indole core is a bicyclic aromatic heterocycle that gives rise to several characteristic absorptions.
-
N-H Stretching (Indole): The N-H bond within the pyrrole ring of the indole nucleus produces a distinct, sharp stretching band. For a non-hydrogen-bonded indole N-H, this peak appears around 3500-3400 cm⁻¹. An FT-IR spectrum of indole itself shows this peak clearly at 3406 cm⁻¹.[6] In a solid-state sample, hydrogen bonding may cause this band to broaden and shift to a slightly lower wavenumber.
-
Aromatic C-H Stretching: The C-H bonds on the aromatic rings (both the benzene and pyrrole portions) give rise to stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[7][8] Expect to see one or more weak to medium, sharp peaks in the 3100-3000 cm⁻¹ region.[9]
-
C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic system produces a series of characteristic bands, often of medium to strong intensity, in the 1620-1450 cm⁻¹ region.[7][8] For indole, characteristic peaks have been reported at 1616, 1577, and 1456 cm⁻¹.[6] These bands are diagnostic for the presence of the aromatic core.
-
C-H Out-of-Plane Bending: The out-of-plane (oop) C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic ring and appear as strong bands in the 900-675 cm⁻¹ region of the spectrum.[9] For the specific 1,2,3,5-tetrasubstituted pattern of the benzene portion of the indole, a specific prediction is complex, but a strong band in the 850-750 cm⁻¹ range is highly probable.
Aliphatic C-H Groups (Methyl and Methylene)
The three methyl groups (at positions 2, 3, and 5) and the methylene bridge (-CH₂-) of the aminomethyl group have predictable aliphatic C-H vibrations.
-
C-H Stretching: Aliphatic C-H stretching vibrations consistently appear at wavenumbers just below 3000 cm⁻¹.[10][11] Expect strong, sharp absorptions in the 2960-2850 cm⁻¹ range. Asymmetric stretches typically occur at higher frequencies (e.g., ~2960 cm⁻¹ for -CH₃) than symmetric stretches (~2870 cm⁻¹ for -CH₃).[11]
-
C-H Bending: The bending vibrations (deformations) of these groups occur at lower frequencies.
-
Methyl (-CH₃) Bending: Look for a characteristic band for the asymmetric deformation around 1460 cm⁻¹ and a distinct symmetric deformation (umbrella mode) around 1375 cm⁻¹.[10]
-
Methylene (-CH₂) Bending: The scissoring deformation for a methylene group typically appears near 1465 cm⁻¹.[10] This band may overlap with the asymmetric methyl bend.
-
Summary and Visualization
Tabulated Data: Predicted IR Bands
The following table summarizes the expected key absorption bands for (2,3,5-trimethyl-1H-indol-7-yl)methanamine, their origin, and expected intensity.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Reference(s) |
| ~3450 | Indole N-H Stretch | Medium, Sharp | [6] |
| ~3400 & ~3330 | Primary Amine N-H Asymmetric & Symmetric Stretch | Medium, Sharp (two bands) | [2][4][5] |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium | [7][8] |
| 2960-2850 | Aliphatic C-H Stretch (CH₃, CH₂) | Strong | [10][11] |
| 1650-1580 | Primary Amine N-H Bend (Scissoring) | Medium to Strong | [5] |
| 1620-1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) | [6][7][8] |
| ~1460 | Aliphatic C-H Bend (CH₃ asymmetric, CH₂ scissoring) | Medium | [10] |
| ~1375 | Aliphatic C-H Bend (CH₃ symmetric) | Medium | [10] |
| 1250-1020 | Aliphatic C-N Stretch | Weak to Medium | [5] |
| 910-665 | Primary Amine N-H Wag | Strong, Broad | [5] |
| 900-750 | Aromatic C-H Out-of-Plane Bend | Strong | [9] |
Visualizing Vibrational Modes
The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the most diagnostic IR signals.
Caption: Key vibrational modes for (2,3,5-trimethyl-1H-indol-7-yl)methanamine.
Experimental Protocol & Comparative Analysis
Recommended FT-IR Protocol
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is recommended for high-quality spectra.
-
Thoroughly dry analytical grade KBr to remove moisture (which shows a broad O-H absorption).
-
Grind 1-2 mg of the sample with approximately 200 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.
Comparison with Alternative Techniques
While FT-IR is excellent for functional group identification, a comprehensive analysis benefits from complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Functional group identification (N-H, C-H, C=C, C-N). | Fast, non-destructive, provides a unique fingerprint. | Limited information on molecular connectivity and stereochemistry. Isomers can be difficult to distinguish. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed connectivity of atoms (C-H framework), chemical environment of each proton and carbon. | Provides unambiguous structural elucidation, including isomer differentiation. | Larger sample quantity needed, more expensive instrumentation, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely sensitive, provides molecular formula (with high resolution MS). | Isomers often produce identical or very similar mass spectra. Provides little functional group information. |
| UV-Vis Spectroscopy | Information on the conjugated π-electron system of the indole ring. | Quick and sensitive for aromatic compounds. | Provides very limited structural information compared to other techniques. |
Workflow Diagram: Integrated Spectroscopic Analysis
Caption: A logical workflow for the complete structural elucidation of the target molecule.
Conclusion
The infrared spectrum of (2,3,5-trimethyl-1H-indol-7-yl)methanamine is predicted to be rich with information. The most diagnostic signals will be the pair of N-H stretches for the primary amine and the single N-H stretch for the indole ring (all in the 3500-3300 cm⁻¹ region), strong aliphatic C-H stretches below 3000 cm⁻¹, and a complex fingerprint region featuring prominent aromatic C=C stretching and C-H bending bands. By understanding the origins of these vibrations, researchers can confidently use FT-IR spectroscopy as a primary tool for the rapid verification and analysis of this and structurally related compounds. For unambiguous proof of structure, this technique should be used in concert with NMR and mass spectrometry.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 05). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]
-
Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Retrieved from [Link]
-
Singh, S. K., et al. (2019). FT-IR spectrum of control indole. ResearchGate. Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
